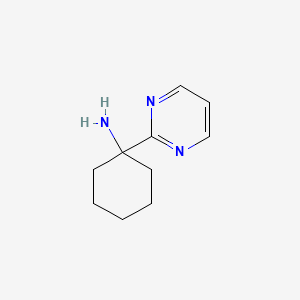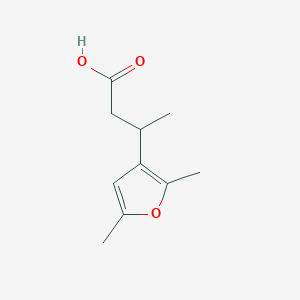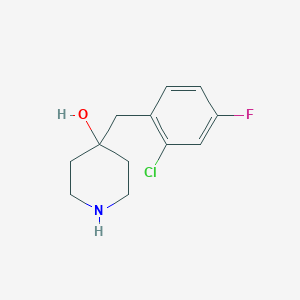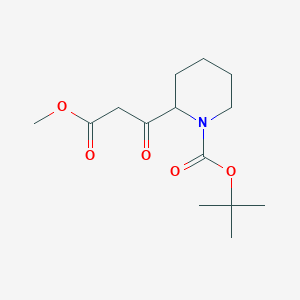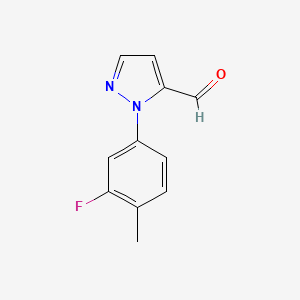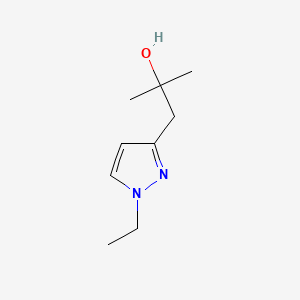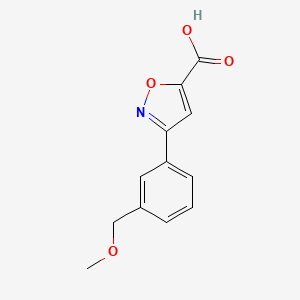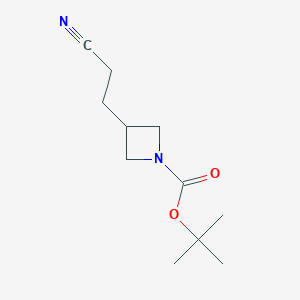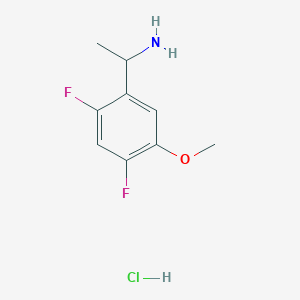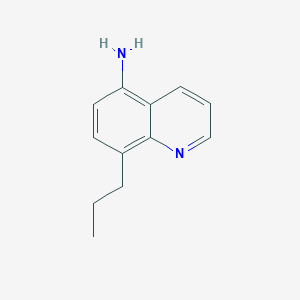
Pent-4-yn-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-yn-2-ylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring attached to a pent-4-yn-2-yl group, which includes a triple bond between the fourth and fifth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pent-4-yn-2-ylbenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an appropriate alkyne in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pent-4-yn-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Hydrogenation of the triple bond can yield pent-4-en-2-ylbenzene or pent-4-ylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Pent-4-en-2-ylbenzene or pent-4-ylbenzene.
Substitution: Various halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Pent-4-yn-2-ylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of pent-4-yn-2-ylbenzene involves its interaction with various molecular targets. The triple bond in the pent-4-yn-2-yl group can participate in reactions that modify the compound’s structure and activity. Additionally, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of derivatives with different properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pent-4-yn-1-ylbenzene
- Pent-1-yn-1-ylbenzene
- 1-Methyl-4-prop-1-yn-1-ylbenzene
Uniqueness
Pent-4-yn-2-ylbenzene is unique due to the position of the triple bond and the specific substitution pattern on the benzene ring.
Eigenschaften
Molekularformel |
C11H12 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
pent-4-yn-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h1,4-6,8-10H,7H2,2H3 |
InChI-Schlüssel |
AUIWPPHOKHFQMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



